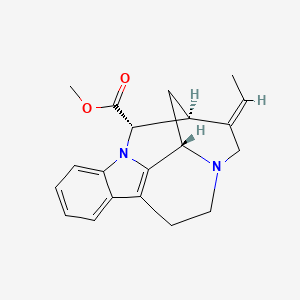
Pleiocarpamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pleiocarpamine is a monoterpenoid indole alkaloid.
Aplicaciones Científicas De Investigación
Neuropharmacological Properties
Pleiocarpamine has been investigated for its potential in treating neurodegenerative disorders such as Alzheimer's disease. A study demonstrated that this compound and its derivatives exhibit significant anti-cholinergic activity by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition is crucial for enhancing cholinergic signaling, which is often diminished in Alzheimer's patients .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including HepG2 (liver cancer) cells, with an IC50 value indicating effective cytotoxicity . The compound's mechanism of action appears to involve apoptosis induction and modulation of specific signaling pathways related to cell survival and proliferation.
Total Synthesis
The total synthesis of this compound has been achieved through innovative synthetic routes involving radical cyclization and oxidative coupling techniques. These methods not only facilitate the production of this compound but also allow for the synthesis of related alkaloids such as voacalgine A and bipleiophylline . The ability to synthesize these compounds efficiently opens avenues for further research into their biological activities.
Metabolic Engineering
Recent advancements in metabolic engineering have focused on utilizing this compound's biosynthetic pathways to produce it and its derivatives in microbial systems. This approach aims to address supply limitations caused by overexploitation of natural resources and poor plant synthesis rates . By transferring genes responsible for alkaloid biosynthesis into yeast, researchers hope to create sustainable production systems for these valuable compounds.
Case Studies
Análisis De Reacciones Químicas
Divergent Oxidative Cyclizations
Pleiocarpamine’s biosynthetic precursors undergo divergent oxidative couplings to form distinct alkaloid scaffolds :
-
N1–C16 bond formation (this compound/talbotine):
Reagents: PhI(TFA)₂ (1.2 equiv), LiHMDS (2.4 equiv), −78°C → rt.
Yield: 28% . -
C7–C16 bond formation (strictamine):
Reagents: Cp₂FePF₆ (1.2 equiv), KHMDS (2.4 equiv), −78°C → rt.
Yield: 42% .
Mechanistic rationale :
-
N1–C16 coupling proceeds via iodine(III)-mediated radical recombination.
-
C7–C16 coupling involves iron-mediated single-electron transfer (SET) .
Biomimetic Oxidative Coupling
This compound serves as a substrate in FePc(CO₂H)₈-catalyzed aerobic coupling with pyrocatechuic acid to synthesize (+)-voacalgine A :
-
Reaction: 2 equiv this compound + pyrocatechuic acid → voacalgine A.
-
Conditions: FePc(CO₂H)₈ (5 mol%), O₂, DMF, 60°C.
Thermal Rearrangements
Heating pleiomaltinine (1 ) in DCE induces a -shift of the hydroxypyrone moiety to form 3-hydroxypyrone 29 (Scheme 3) :
Propiedades
Número CAS |
6393-66-4 |
|---|---|
Fórmula molecular |
C20H22N2O2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
methyl (13E,14S,16S,18S)-13-ethylidene-1,11-diazapentacyclo[12.3.1.02,7.08,17.011,16]octadeca-2,4,6,8(17)-tetraene-18-carboxylate |
InChI |
InChI=1S/C20H22N2O2/c1-3-12-11-21-9-8-14-13-6-4-5-7-16(13)22-18(14)17(21)10-15(12)19(22)20(23)24-2/h3-7,15,17,19H,8-11H2,1-2H3/b12-3-/t15-,17-,19-/m0/s1 |
Clave InChI |
NTMOAQDHNZYZMZ-QWCNWJGKSA-N |
SMILES |
CC=C1CN2CCC3=C4C2CC1C(N4C5=CC=CC=C35)C(=O)OC |
SMILES isomérico |
C/C=C\1/CN2CCC3=C4[C@@H]2C[C@@H]1[C@H](N4C5=CC=CC=C35)C(=O)OC |
SMILES canónico |
CC=C1CN2CCC3=C4C2CC1C(N4C5=CC=CC=C35)C(=O)OC |
Key on ui other cas no. |
6393-66-4 |
Sinónimos |
pleiocarpamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















